N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-5-oxopyrido[4,3-d]pyrimidin-6-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c24-15(12-1-4-18-5-2-12)21-23-6-3-14-13(16(23)25)11-19-17(20-14)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIVKQGRHRLFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the condensation of pyridine derivatives with appropriate amines under acidic or basic conditions.
Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Attachment of the isonicotinamide moiety: This step involves the coupling of the pyrido[4,3-d]pyrimidine intermediate with isonicotinic acid or its derivatives using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The compound undergoes alkylation and acylation at reactive sites, particularly the morpholino nitrogen and pyrimidine ring positions.
Key findings:
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Alkylation with α-halocarbonyl compounds (e.g., phenacyl chloride) proceeds via nucleophilic substitution, followed by cyclization to form thienopyridine derivatives .
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Acylation at the morpholino nitrogen enhances solubility but reduces electrophilicity at the pyrimidine ring.
Nucleophilic Substitution
The pyrido[4,3-d]pyrimidine core participates in substitution reactions at electrophilic positions (C-2 and C-4).
Notable data:
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Substitution at C-4 with amines (e.g., 4-fluoroaniline) increases cytotoxicity against cancer cells (EC₅₀: 0.06–0.73 μM) .
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Thiol substitution at C-2 improves metabolic stability by reducing oxidative degradation .
Cycloaddition and Ring-Opening Reactions
The compound participates in [4+2] cycloadditions and ring-opening reactions under specific conditions.
Mechanistic insights:
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Cycloadditions with dimethyl acetylenedicarboxylate (DMAD) occur via Michael addition followed by intramolecular cyclization .
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Acidic hydrolysis cleaves the pyrimidine ring, yielding quinoline derivatives for further functionalization .
Catalytic Cross-Coupling
Palladium-catalyzed coupling reactions enable functionalization of the isonicotinamide moiety.
Applications:
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Suzuki coupling introduces aromatic groups for tuning π-π stacking interactions in enzyme binding .
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Sonogashira reactions create rigid ethynyl linkages for probing kinase inhibition .
Biological Activity and Reaction Correlations
Reaction modifications directly impact pharmacological properties:
Structure-activity relationship (SAR) trends:
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Morpholino groups enhance blood-brain barrier penetration but reduce aqueous solubility .
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Electron-withdrawing substituents (e.g., Cl, F) at C-5 increase kinase inhibitory potency .
Stability and Degradation Pathways
The compound degrades under harsh conditions, limiting its therapeutic utility:
Mitigation strategies include formulation in buffered solutions and light-protected packaging .
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research has shown that derivatives of pyrido[2,3-d:6,5-d′]pyrimidines, to which this compound belongs, have demonstrated considerable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating infections .
- Antitumor Activity : Compounds with similar structures have been investigated for their anticancer properties. For instance, studies have documented the ability of pyrido[2,3-d]pyrimidine derivatives to inhibit cell proliferation in cancer cell lines. This suggests that N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide may also possess anticancer activity .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Similar compounds have been shown to inhibit inflammatory pathways, indicating a possible therapeutic role for this compound in inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods:
- One-Pot Reactions : Recent studies have highlighted efficient one-pot synthesis methods involving the reaction of aromatic aldehydes and 2-thiobarbituric acid under specific conditions (e.g., ultrasonic irradiation). These methods yield high product purity and efficiency while being environmentally friendly .
- Catalytic Approaches : The use of Brønsted acidic ionic liquids as catalysts has been explored to enhance reaction yields and reduce reaction times. This approach allows for the selective formation of pyrido[2,3-d]pyrimidine derivatives with minimal side products .
Case Studies and Research Findings
Several case studies illustrate the compound's potential applications:
Mechanism of Action
The mechanism of action of N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares its pyrido[4,3-d]pyrimidinone core with several analogs but differs in substituents, which critically modulate properties. Key comparisons include:
Physicochemical and Pharmacological Implications
- Morpholino vs. Phenylpyrrolidinyl (Table 1): The morpholino group in the target compound likely improves aqueous solubility compared to phenylpyrrolidinyl analogs , which may have higher lipophilicity.
- Isonicotinamide vs.
- E/Z Isomerism : Unlike hydrazone derivatives (e.g., 11a,b in ), the target compound lacks azomethine linkages, avoiding geometric isomerism and simplifying pharmacokinetic profiles .
Crystallographic Considerations
Supramolecular synthons in crystal engineering () suggest that the morpholino and pyrimidinone groups in the target compound may form hydrogen-bonding networks (N–H···O or O···H–N), influencing crystal packing and stability. This contrasts with analogs like 10a, where fluorophenyl groups may prioritize hydrophobic interactions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide and its analogs?
The synthesis of this compound typically involves multi-step heterocyclic condensation reactions. For example, pyrido[4,3-d]pyrimidinone scaffolds are often constructed via Friedländer-type annulation or cyclization of aminopyrimidine precursors with aldehydes/ketones. Key steps include:
- Vilsmeier-Haack formylation to introduce aldehyde groups on pyrimidine intermediates (e.g., 4-amino-5-formylpyrimidine derivatives) .
- Reflux conditions (e.g., ethanol/piperidine) for hydrazone formation, as seen in the synthesis of related pyrazolo-pyrano-pyrimidine derivatives .
- Oxidative cyclization using alumina-supported calcium hypochlorite (Ca(OCl)₂/Al₂O₃) to form fused triazolo-pyrimidine systems .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., morpholino protons at δ ~3.6–3.8 ppm) and carbonyl carbons (e.g., 5-oxo group at ~165–170 ppm). Evidence from pyrimidine derivatives shows distinct singlet signals for NH₂ (δ ~9.00 ppm) and imino groups (δ ~9.69 ppm) .
- IR spectroscopy : Confirms amide (C=O stretch at ~1650 cm⁻¹) and morpholine (C-O-C stretch at ~1100 cm⁻¹) functionalities .
- Mass spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns to verify the molecular formula .
Q. How are reaction conditions optimized to improve yields in its synthesis?
- Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during formylation, while reflux conditions (e.g., ethanol at 80°C) enhance cyclization efficiency .
- Catalyst selection : Piperidine catalyzes hydrazone formation, while alumina-supported oxidants improve regioselectivity in cyclization steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF) facilitate Vilsmeier reactions, whereas dioxane/ethanol mixtures are optimal for condensation .
Advanced Research Questions
Q. How can geometric isomerism (E/Z) in hydrazone intermediates affect downstream reactivity?
Hydrazones derived from aldehydes (e.g., p-fluorobenzaldehyde) exhibit E/Z isomerism around the C=N bond. In DMSO-d₆, the E isomer dominates due to steric and electronic stabilization . This impacts oxidative cyclization efficiency:
- E isomers favor planar transition states, enabling smoother cyclization to triazolo-pyrimidines.
- Z isomers may require harsher conditions (e.g., prolonged reaction times) or alternative oxidants .
Methodological tip: Use NOESY NMR to confirm isomer ratios and adjust reaction stoichiometry accordingly .
Q. What computational or crystallographic tools resolve structural ambiguities in derivatives?
- SHELX programs : SHELXL refines crystal structures using high-resolution X-ray data, particularly for morpholino and pyrido-pyrimidine moieties. Key parameters include R-factors (<5%) and thermal displacement ellipsoids .
- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data. For example, discrepancies in carbonyl peak assignments can be resolved via B3LYP/6-31G(d) simulations .
Q. How to address contradictory data between spectroscopic and crystallographic results?
Case example: A ¹³C NMR signal at δ 170 ppm may suggest a carbonyl group, but X-ray data could reveal a tautomeric enol form. Resolution strategies:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) influencing solid-state vs. solution structures .
Methodological Tables
Q. Table 1. Reaction Optimization Parameters for Pyrido-Pyrimidine Synthesis
| Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier formylation | DMF, 50°C, 30 min | 75–90 | |
| Hydrazone formation | Ethanol/piperidine, reflux, 6 hr | 70–88 | |
| Oxidative cyclization | Ca(OCl)₂/Al₂O₃, RT, 12 hr | 60–75 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
